An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core chemical and physical properties, outlines plausible synthetic pathways with mechanistic insights, explores its reactivity, and discusses its established role as a versatile scaffold in the design of complex molecular architectures. Safety protocols, handling procedures, and detailed spectroscopic characterization are also presented to provide a holistic resource for laboratory and development applications.
Core Chemical Identity and Structural Elucidation
4-chloro-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of an amino group, a chloro atom, and a methyl group makes it a trifunctionalized scaffold, offering multiple reaction vectors for synthetic elaboration.
The structural representation of the molecule is provided below:
2D Structure:
3D Conformer:
(Images sourced from PubChem)
Key identifiers for this compound are summarized in the table below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-5-methyl-1H-pyrazol-3-amine | PubChem[1] |
| CAS Number | 110580-44-4 | Biosynth[2] |
| Molecular Formula | C₄H₆ClN₃ | PubChem[1] |
| Molecular Weight | 131.56 g/mol | Biosynth[2] |
| Canonical SMILES | CC1=C(C(=NN1)N)Cl | Biosynth[2] |
| InChI Key | FRXHUIQTYMOZLO-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Computed Properties
Experimental physicochemical data for this specific compound is not widely published. However, computational models provide reliable estimates that are crucial for predicting its behavior in various solvent systems and for chromatographic purification.
| Property | Value | Type | Source |
| Molecular Weight | 131.56 g/mol | - | PubChem[1] |
| XLogP3 | 0.9 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |
| Rotatable Bond Count | 0 | Computed | PubChem[1] |
| Exact Mass | 131.0250249 Da | Computed | PubChem[1] |
| Topological Polar Surface Area | 54.7 Ų | Computed | PubChem[1] |
| Heavy Atom Count | 8 | Computed | PubChem[1] |
The positive XLogP3 value suggests moderate lipophilicity, indicating potential solubility in organic solvents and limited solubility in aqueous media. The presence of both hydrogen bond donors (the -NH₂ and -NH groups) and acceptors (the ring nitrogens) allows it to participate in hydrogen bonding, which influences its melting point and interactions with biological targets.
Synthesis and Mechanistic Considerations
The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and robust strategies involve the cyclocondensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[3][4]
A plausible and efficient synthesis for 4-chloro-5-methyl-1H-pyrazol-3-amine can be conceptualized in a two-step process starting from 2-chloro-3-oxobutanenitrile.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine.
Step-by-Step Methodology & Rationale
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Reaction Setup: 2-chloro-3-oxobutanenitrile is dissolved in a suitable protic solvent, such as ethanol or acetic acid. The choice of a protic solvent is critical as it facilitates proton transfer during the condensation and cyclization steps.
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Nucleophilic Attack: Hydrazine hydrate is added to the solution, often at room temperature or with gentle heating. The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl (C3 of the butanenitrile), forming a hydrazone intermediate. This step is typically rapid.
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Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This key cyclization step forms the five-membered pyrazole ring.
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Dehydration & Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic pyrazole ring. The reaction mixture is then worked up, typically involving neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography or recrystallization.
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Tautomerism: The product exists in tautomeric forms. The final named product, 4-chloro-5-methyl-1H-pyrazol-3-amine, represents the most stable and commonly referenced tautomer.
This synthetic approach is highly efficient and benefits from readily available starting materials, making it suitable for both laboratory-scale and larger-scale production.[3][4]
Chemical Reactivity and Strategic Applications
The utility of 4-chloro-5-methyl-1H-pyrazol-3-amine as a building block stems from the distinct reactivity of its three functional groups.
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The 3-Amino Group: This is the primary site of nucleophilic reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also be used in condensation reactions with aldehydes and ketones to form Schiff bases or participate in cyclization reactions to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5]
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The 4-Chloro Group: The chloro substituent deactivates the pyrazole ring towards electrophilic substitution but serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, enabling rapid diversification of the scaffold.
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The Pyrazole Ring Nitrogens: The N1 nitrogen can be alkylated or arylated, a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the final compound. This reaction often requires a base to deprotonate the N-H group.
This multi-faceted reactivity makes the compound a valuable intermediate for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a "privileged scaffold" in medicinal chemistry.[6][7]
Spectroscopic Characterization Profile (Predicted)
While specific experimental spectra are not publicly available, a detailed prediction based on the structure and data from analogous compounds can be made.
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¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-6.0 ppm, with its position being dependent on solvent and concentration. The N-H proton on the pyrazole ring would also be a broad singlet, typically further downfield (δ 10-12 ppm).
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¹³C NMR: The spectrum would show four distinct carbon signals. The methyl carbon (CH₃) would be upfield (δ 10-15 ppm). The three sp² carbons of the pyrazole ring would appear in the aromatic region (δ 100-150 ppm). The carbon bearing the chloro group (C4) would be shielded compared to the others, while the carbon attached to the amino group (C3) would be significantly downfield.
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and the ring N-H (around 3200-3400 cm⁻¹), C-H stretching for the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (around 1500-1650 cm⁻¹), and a characteristic C-Cl stretching band in the fingerprint region (around 600-800 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 131 and a characteristic M+2 peak at m/z 133 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Safety, Handling, and Storage
As a laboratory chemical, 4-chloro-5-methyl-1H-pyrazol-3-amine must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Danger |
(Source: PubChem, based on depositor-supplied data)[1]
Safe Handling and Storage Protocol
Caption: Recommended workflow for the safe handling and disposal of the compound.
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. It should be kept away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal.
Conclusion
4-chloro-5-methyl-1H-pyrazol-3-amine is a strategically important heterocyclic intermediate. Its trifunctional nature provides chemists with a powerful and versatile platform for synthesizing a diverse range of more complex molecules. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in drug discovery, agrochemicals, and materials science research.
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